

# Opiranserin Demonstrates Opioid-Sparing Potential in Postoperative Pain Management

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## Compound of Interest

Compound Name: *Opiranserin*

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A comprehensive review of clinical trial data reveals that **Opiranserin** (VVZ-149), a first-in-class non-opioid analgesic, significantly reduces opioid consumption and improves pain relief in patients following surgery. This guide provides a detailed comparison of **Opiranserin's** performance against placebo, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.

**Opiranserin**, a small molecule that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor, presents a novel, non-opioid approach to managing moderate to severe postoperative pain.[1][2] Clinical studies have consistently shown its ability to decrease the need for opioid analgesics while effectively controlling pain, a critical factor in mitigating the risks associated with opioid use, such as respiratory depression, nausea, and the potential for addiction.[2][3]

## Comparative Efficacy: Opiranserin vs. Placebo

Clinical trials have demonstrated **Opiranserin's** superiority over placebo in key efficacy endpoints, including a notable reduction in opioid consumption and lower pain intensity scores.

## Quantitative Analysis of Opioid-Sparing Effects

The primary measure of **Opiranserin's** opioid-sparing effect is the reduction in the total amount of opioid medication consumed by patients post-surgery. Data from Phase 2 and Phase 3 clinical trials consistently show a significant decrease in opioid use in the **Opiranserin** group compared to the placebo group.

Clinical Trial Identifier	Surgical Procedure	Opiranserin Opioid Consumption Reduction (vs. Placebo)	Timeframe
NCT05764525 (Phase 3)	Laparoscopic Colectomy	30.8%	First 12 hours post-dose <sup>[4]</sup>
NCT02489526 (Phase 2)	Laparoscopic Colorectal Surgery	34.2%	24 hours post-dose
Subgroup Analysis (NCT02489526)	Patients with high preoperative negative affect	40%	24 hours post-dose

## Impact on Pain Intensity and Rescue Medication

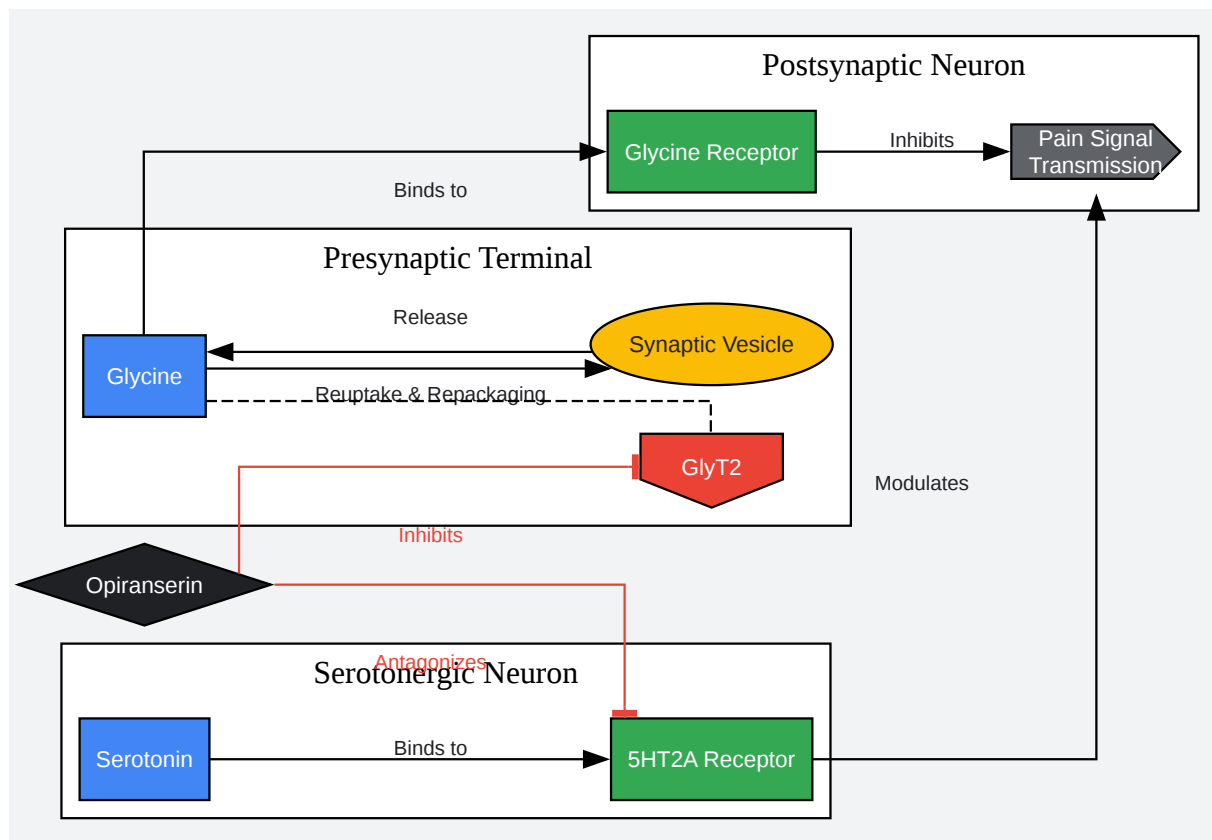
Beyond reducing overall opioid consumption, **Opiranserin** has been shown to lower pain scores and decrease the number of patient-controlled analgesia (PCA) requests for rescue medication.

Clinical Trial Identifier	Efficacy Endpoint	Opiranserin Group	Placebo Group	p-value
NCT05764525 (Phase 3)	Sum of Pain Intensity Difference (SPID) at 12 hours	Significantly improved by 35%	-	0.0047
Mean Numeric Rating Scale (NRS) < 4	Achieved at 8 hours	Not specified	0.0007 (between 4-10 hours)	
PCA Requests	60.2% fewer	-	Not specified	
Rescue Opioid-Free (2-6 hours)	Higher proportion of patients	-	0.0026	
Rescue Opioid-Free (6-12 hours)	Higher proportion of patients	-	0.0024	
NCT02489526 (Phase 2)	Opioid Consumption Reduction	34.2%	-	Not specified

## Mechanism of Action: Dual Antagonism

**Opiranserin's** analgesic effect stems from its simultaneous inhibition of two key targets in the pain signaling pathway: GlyT2 and the 5HT2A receptor.

- **GlyT2 Inhibition:** By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord, **Opiranserin** enhances inhibitory signaling, thereby dampening the transmission of pain signals to the brain.
- **5HT2A Receptor Antagonism:** **Opiranserin** blocks serotonin from binding to 5HT2A receptors, which are involved in pain perception. This dual action provides a synergistic approach to pain management.



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**Opranserin's** dual mechanism of action.

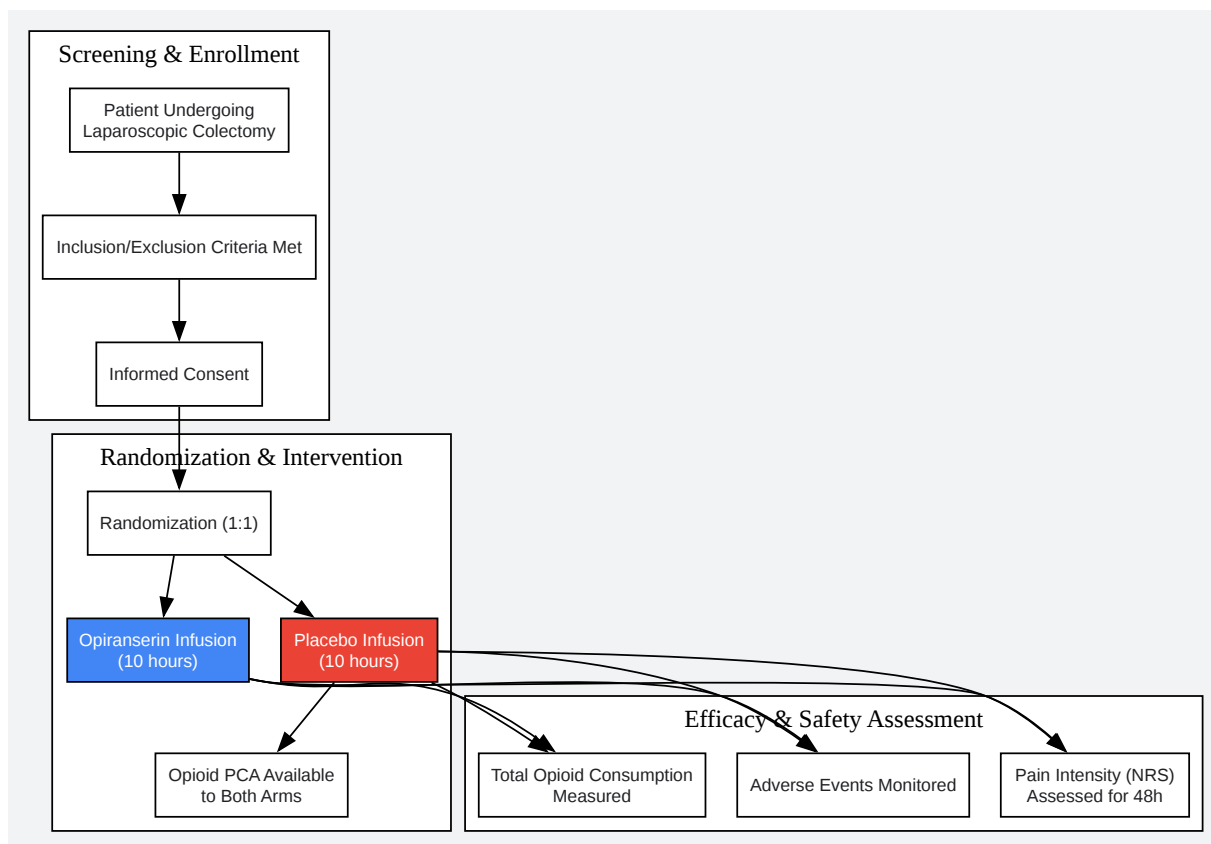
## Experimental Protocols in Clinical Trials

The clinical evaluation of **Opranserin** has been conducted through rigorous, randomized, double-blind, placebo-controlled studies.

### Key Phase 3 Study (NCT05764525) Protocol

- Objective: To evaluate the efficacy and safety of **Opranserin** for the treatment of postoperative pain following laparoscopic colectomy.
- Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
- Participants: 284 patients undergoing laparoscopic colectomy.

- Intervention: A continuous 10-hour intravenous infusion of **Opiranserin** (n=141) or placebo (n=143) administered after emergence from anesthesia.
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of drug infusion.
- Secondary Efficacy Endpoints: SPID at other time points, opioid consumption via on-demand PCA and rescue medication, and the proportion of patients who did not require rescue opioids for 48 hours post-dose.
- Pain Assessment: Pain intensity was assessed using a numeric rating scale (NRS) from the start of infusion for 48 hours.



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A representative experimental workflow for an **Opiranserin** clinical trial.

## Comparison with Other Opioid-Sparing Alternatives

**Opiranserin** is part of a growing landscape of non-opioid analgesics and opioid-sparing strategies aimed at improving postoperative pain management. Other alternatives include:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used, but carry risks of gastrointestinal and renal side effects.

- Gabapentinoids (Gabapentin and Pregabalin): Effective for neuropathic pain but can cause sedation and dizziness.
- Ketamine: An NMDA receptor antagonist that can reduce opioid consumption but may have psychomimetic side effects.
- Regional Anesthesia Techniques: Nerve blocks and epidural analgesia are effective but require specialized procedures.
- Multimodal Analgesia: The combination of different classes of analgesics to target pain through multiple pathways.

**Opiranserin**'s unique dual mechanism of action distinguishes it from these alternatives, offering a novel therapeutic option with a favorable safety profile observed in clinical trials.

## Conclusion

The body of evidence from clinical trials strongly supports the opioid-sparing effect of **Opiranserin** in the management of postoperative pain. Its ability to significantly reduce opioid consumption, lower pain intensity scores, and decrease the need for rescue medication, combined with a novel mechanism of action, positions **Opiranserin** as a promising non-opioid analgesic. For researchers and drug development professionals, **Opiranserin** represents a significant advancement in the pursuit of safer and more effective pain management strategies, addressing the urgent need to reduce reliance on opioids in the postoperative setting.

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